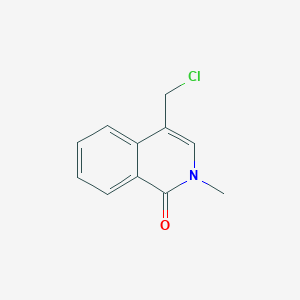

4-chloromethyl-2-methyl-2H-isoquinolin-1-one

Description

4-Chloromethyl-2-methyl-2H-isoquinolin-1-one is a heterocyclic compound featuring an isoquinolin-1-one core substituted with a chloromethyl group at position 4 and a methyl group at position 2. Isoquinolinones are critical intermediates in pharmaceutical and materials chemistry due to their aromatic and electron-deficient nature, which facilitates diverse reactivity. The methyl group at position 2 may stabilize the scaffold via steric and electronic effects .

Properties

IUPAC Name |

4-(chloromethyl)-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-13-7-8(6-12)9-4-2-3-5-10(9)11(13)14/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKLMXRUOZWVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloromethyl-2-methyl-2H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This method often employs transition-metal catalysts such as nickel, copper, rhodium, and ruthenium . Another method involves the reaction of arynes with oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation and aromatization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient catalytic systems. The use of transition-metal-free methods has also been explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-chloromethyl-2-methyl-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

4-chloromethyl-2-methyl-2H-isoquinolin-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloromethyl-2-methyl-2H-isoquinolin-1-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Key Observations:

Substituent Reactivity: The chloromethyl group in the target compound is more reactive than bromo or nitro substituents in analogs, enabling alkylation or nucleophilic displacement reactions. In contrast, bromo-substituted analogs (e.g., CAS 33930-63-1) are typically used in cross-coupling reactions . Nitro groups (e.g., 4-Nitroisoquinolin-1(2H)-one) impart strong electron-withdrawing effects, altering the ring’s electronic profile and directing electrophilic substitution to meta positions .

3-Methyl substitution (CAS 4876-10-2) introduces steric hindrance near the reactive N-1 position, which may slow down certain transformations .

Biological and Synthetic Applications: 7-Chloro-4-methylquinolin-2(1H)-one (CAS 2540-09-2) demonstrates antimicrobial properties, suggesting that chloro-substituted isoquinolinones may have similar bioactivity . Microwave-assisted synthesis methods (as described for quinolin-2-ones in ) could be adapted for the target compound, leveraging InCl₃ catalysis for efficient cyclization .

Research Findings and Data Gaps

- Chloromethylation could follow similar strategies .

- Characterization: NMR and MS data from quinolin-2-one derivatives () indicate that the target compound’s structure could be confirmed via ¹H-NMR (e.g., δ 2.5–3.0 ppm for CH₃, δ 4.5–5.0 ppm for ClCH₂) and molecular ion peaks in MS .

- Applications: The chloromethyl group’s reactivity positions this compound as a versatile intermediate for synthesizing pharmacophores (e.g., Tilisolol hydrochloride, a beta-blocker derived from isoquinolinones) .

Biological Activity

4-Chloromethyl-2-methyl-2H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The compound is characterized by a unique substitution pattern that influences its reactivity and biological properties. It can be synthesized through various methods, including cyclocondensation reactions involving benzamide derivatives and functionalized arenes, often utilizing transition-metal catalysts such as nickel or copper.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies show that it can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. Mechanistic studies reveal that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit cholinesterases, which are enzymes involved in neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases where cholinesterase activity is dysregulated .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor of various enzymes and receptors, leading to alterations in cellular signaling pathways. The presence of the chloromethyl group allows for further functionalization, enhancing its reactivity and potential therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino isoquinolin-1(2H)-one | Contains an amino group | Moderate anticancer activity |

| 3,4-Dihydroisoquinolinone | Dihydroisoquinoline ring | Limited antimicrobial properties |

| Quinoline derivatives | Diverse nitrogen-containing heterocycles | Varied biological activities |

The distinct chloromethyl substitution in this compound enhances its biological profile compared to these similar compounds .

Case Studies

Several case studies highlight the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) in vitro, indicating its potential as a novel antimicrobial agent.

- Cancer Cell Line Studies : In research conducted on various human cancer cell lines, the compound showed significant cytotoxic effects, particularly against pancreatic cancer cells, outperforming conventional chemotherapeutics like cisplatin in some assays .

- Neuroprotective Potential : Investigations into the cholinesterase inhibitory effects revealed that this compound could potentially offer neuroprotective benefits, warranting further exploration in the context of Alzheimer’s disease treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.